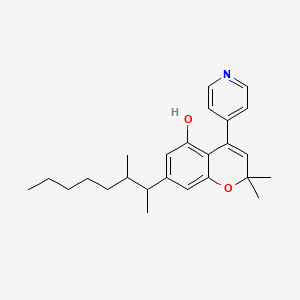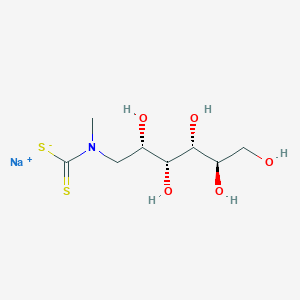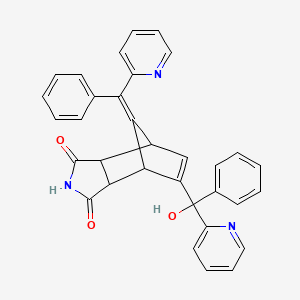
Norethindrone acetate
Descripción general
Descripción
El acetato de noretiNDRona es una progestina sintética, un derivado de la 19-nortestosterona. Se utiliza ampliamente en anticonceptivos hormonales, terapia hormonal menopáusica y tratamiento de trastornos ginecológicos como el sangrado uterino anormal y la endometriosis . Este compuesto imita los efectos de la progesterona natural, regulando los ciclos menstruales y previniendo el embarazo .
Mecanismo De Acción
El acetato de noretiNDRona actúa como un agonista del receptor de progesterona, el objetivo biológico de los progestágenos como la progesterona. Induce cambios secretorios en un endometrio preparado con estrógeno, inhibiendo la ovulación y alterando el moco cervical para evitar la penetración de espermatozoides . Se desacetila rápidamente a noretiNDRona en el cuerpo, que ejerce los efectos progestágenos .
Análisis Bioquímico
Biochemical Properties
Norethindrone acetate is a synthetic progestational hormone belonging to the 19-nortestosterone-derived class of progestins . It is further classified as a second-generation progestin, along with levonorgestrel and its derivatives, and is the active form of several other progestins including norethynodrel and lynestrenol . This compound mimics the actions of endogenous progesterone, albeit with a greater potency .
Cellular Effects
This compound induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone . The effects of this compound on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia .
Molecular Mechanism
This compound is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has weak androgenic and estrogenic activity and no other important hormonal activity . The medication is a prodrug of norethindrone in the body .
Temporal Effects in Laboratory Settings
The effects of this compound on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . This compound also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found in the search results, it is known that long-term use of this compound is associated with a slightly increased breast cancer risk, and the risk of venous thromboembolism is moderately increased .
Metabolic Pathways
This compound is metabolized mainly by CYP3A4 in the liver . It is also metabolized by 5α- / 5β-reductase, 3α- / 3β-HSD, and aromatase .
Transport and Distribution
Norethindrone is 36% bound to sex hormone-binding globulin (SHBG) and 61% bound to albumin . The volume of distribution of norethindrone is about 4 L/kg .
Subcellular Localization
Specific information on the subcellular localization of this compound was not found in the search results. As a progestin, it is known to bind to progesterone receptors which are typically located in the cell nucleus .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de acetato de noretiNDRona generalmente comienza con 19-nor-4-androstenediona como material de partida. La síntesis implica varios pasos clave:
Protección: El grupo hidroxilo está protegido para evitar reacciones no deseadas.
Etinilación: El intermedio protegido se somete a etilinación para introducir un grupo etilinilo.
Hidrólisis: El grupo protector se elimina mediante hidrólisis.
Esterificación: El último paso implica la esterificación con anhídrido acético para formar acetato de noretiNDRona.
Métodos de producción industrial: La producción industrial de acetato de noretiNDRona sigue pasos similares, pero se optimiza para la fabricación a gran escala. El proceso implica el uso de solventes como dicloroetano y catalizadores como la 4-dimetilaminopiridina para mejorar la eficiencia de la reacción y el rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: El acetato de noretiNDRona se somete a varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo a su forma alcohólica.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo acetilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.
Sustitución: El cloruro de acetilo y la piridina se utilizan a menudo para reacciones de sustitución.
Productos principales:
Oxidación: Produce cetonas.
Reducción: Produce alcoholes.
Sustitución: Produce varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El acetato de noretiNDRona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como compuesto modelo en el estudio de la química de los esteroides y las metodologías sintéticas.
Biología: Investigado por sus efectos sobre los procesos celulares y la regulación hormonal.
Medicina: Ampliamente utilizado en anticonceptivos hormonales, terapia hormonal menopáusica y tratamiento de trastornos ginecológicos
Industria: Utilizado en la producción de diversas formulaciones farmacéuticas.
Comparación Con Compuestos Similares
El acetato de noretiNDRona se compara a menudo con otras progestinas como la levonorgestrel y el etinilestradiol. A diferencia de la levonorgestrel, el acetato de noretiNDRona tiene una conversión parcial a etinilestradiol, lo que puede influir en su actividad estrogénica . También es único por su fuerte influencia en el endometrio, lo que lo hace particularmente efectivo en el tratamiento de la hiperplasia endometrial .
Compuestos similares:
- Levonorgestrel
- Etinilestradiol
- NoretiNDRona
- Linestrenol
El acetato de noretiNDRona destaca por sus propiedades farmacocinéticas específicas y su doble papel en la contracepción y las aplicaciones terapéuticas.
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONTRJLAWHYGT-ZCPXKWAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023381 | |
| Record name | Norethindrone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-98-9 | |
| Record name | Norethisterone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norethindrone acetate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norethindrone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norethindrone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norethisterone acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORETHINDRONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S44LIC7OJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does norethisterone acetate exert its effects in the body?
A1: Norethisterone acetate primarily acts by binding to progesterone receptors. [] This interaction mimics the effects of natural progesterone, influencing various physiological processes, particularly in the female reproductive system.
Q2: What are the downstream effects of norethisterone acetate binding to progesterone receptors?
A2: Binding to progesterone receptors can lead to a cascade of events, including:
- Suppression of ovulation: Norethisterone acetate, in combination with ethinyl estradiol, effectively inhibits ovulation, contributing to its contraceptive effect. []
- Alterations in endometrial lining: The compound influences the growth and development of the endometrium, the lining of the uterus. [] This effect is crucial for its use in managing conditions like endometriosis. [, ]
- Regulation of menstrual bleeding: Norethisterone acetate can induce changes in the menstrual cycle, often leading to lighter or less frequent periods. [, , ]
Q3: What is the molecular formula and weight of norethisterone acetate?
A3: The molecular formula of norethisterone acetate is C22H28O3, and its molecular weight is 340.46 g/mol.
Q4: Is there any spectroscopic data available for norethisterone acetate?
A4: Yes, researchers have utilized various spectroscopic techniques to characterize norethisterone acetate. Infrared (IR) and ultraviolet (UV) spectroscopy, along with nuclear magnetic resonance (NMR), have been employed to confirm its chemical structure. []
Q5: How stable is norethisterone acetate under different storage conditions?
A5: The stability of norethisterone acetate can be influenced by factors such as temperature, humidity, and exposure to light. Research on its formulation and stability is essential to ensure its efficacy and shelf life. [, ]
Q6: How is norethisterone acetate absorbed and distributed in the body?
A6: Norethisterone acetate can be administered orally or transdermally (through the skin). [, , ] Following administration, it is absorbed into the bloodstream and distributed to various tissues.
Q7: What is the metabolic fate of norethisterone acetate?
A7: Norethisterone acetate undergoes metabolism in the liver, primarily via cytochrome P450 enzymes. [] These metabolic processes can lead to the formation of active metabolites, potentially contributing to its overall effects. [, ]
Q8: What factors can influence the pharmacokinetics of norethisterone acetate?
A8: Various factors can influence its pharmacokinetics, including:
- Route of administration: Different routes of administration, such as oral versus transdermal, can result in varying absorption rates and bioavailability. []
- Individual patient factors: Factors such as age, body mass index (BMI), and liver function can impact the metabolism and elimination of norethisterone acetate. [, , ]
- Concomitant medications: Co-administration with certain medications, particularly those that induce or inhibit drug-metabolizing enzymes, can alter its pharmacokinetics. [, ]
Q9: What are the main clinical applications of norethisterone acetate?
A9: Norethisterone acetate is primarily used for:
- Contraception: As a component of combined oral contraceptive pills, it helps prevent pregnancy by suppressing ovulation and altering the cervical mucus. [, , ]
- Management of endometriosis: It can reduce endometriosis-associated pain and shrink endometriomas by suppressing estrogen production and endometrial growth. [, , , , ]
- Hormone replacement therapy: In HRT, norethisterone acetate is often combined with estrogen to alleviate menopausal symptoms while providing endometrial protection. [, , , , ]
Q10: Are there any studies comparing norethisterone acetate to other treatment options for endometriosis?
A11: Yes, several studies have compared norethisterone acetate to other medical therapies for endometriosis, such as dienogest, gonadotropin-releasing hormone (GnRH) agonists, and oral contraceptive pills. [] These studies aim to determine the most effective treatment option for managing endometriosis symptoms while minimizing side effects.
Q11: Are there any ongoing research efforts to improve the delivery of norethisterone acetate?
A13: Researchers are continuously exploring strategies to enhance drug delivery and targeting, potentially improving the efficacy and reducing the side effects of medications. For norethisterone acetate, this includes investigating alternative routes of administration, such as transdermal patches, to bypass first-pass metabolism in the liver and achieve more sustained drug levels. [, ]
Q12: Are there any known biomarkers that can predict the response to norethisterone acetate treatment?
A14: Research on biomarkers for predicting treatment response and identifying potential adverse effects is crucial for personalized medicine. While some studies suggest potential biomarkers for norethisterone acetate, further research is needed to validate their clinical utility. []
Q13: What analytical methods are commonly used to quantify norethisterone acetate in biological samples?
A15: Accurate and sensitive analytical methods are crucial for pharmacokinetic studies and drug monitoring. Radioimmunoassay (RIA) is a widely used technique for quantifying norethisterone acetate in plasma. [] Other analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), may also be employed for its quantification.
Q14: Is there any information available on the environmental impact of norethisterone acetate?
A14: The presence of pharmaceuticals, including norethisterone acetate, in the environment is an emerging concern. Research on its ecotoxicological effects and potential for biodegradation is essential for developing strategies to mitigate any negative impacts.
Q15: Are there any alternative medications or treatment approaches available for the conditions that norethisterone acetate is used to treat?
A17: Yes, several alternative medications and treatment approaches are available for conditions like endometriosis, heavy menstrual bleeding, and menopausal symptoms. These alternatives include other progestins, GnRH agonists, aromatase inhibitors, non-hormonal pain relievers, and lifestyle modifications. [, ] The choice of treatment depends on various factors, including the specific condition, its severity, patient preferences, and potential risks and benefits of each option.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















